5-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride
Overview
Description
5-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride is a chemical compound . It appears as colorless crystals .
Synthesis Analysis
The synthesis of 5-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride involves several steps . The process includes the use of 2-(tert-butoxycarbonylamino)methyl-1,3-dithiane and 2-(tert-butyldimethylsiloxymethyl)benzyl chloride . The resulting compound is then desilylated, oxidized, and cyclized via a reductive amination .Molecular Structure Analysis
The molecular structure of 5-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride is complex . The compound has a molecular weight of 163.22 .Chemical Reactions Analysis
The chemical reactions involving 5-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride are intricate . The compound’s NMR spectrum shows various peaks, indicating the presence of different types of hydrogen atoms .Physical And Chemical Properties Analysis
5-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride is a liquid at room temperature . Its InChI Code is 1S/C10H13NO/c1-8-9-4-2-3-5-10(9)12-7-6-11-8/h2-5,8,11H,6-7H2,1H3 .Scientific Research Applications
Anti-Cancer Agents
- Scientific Field : Medicinal Chemistry
- Application Summary : The compound 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives have been studied for their anti-tumor activity .
- Methods of Application : The compounds were synthesized by introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs . The antiproliferative activity of all the target compounds were evaluated against Hela, A549, HepG2, and MCF-7 cell lines using the MTT assay in vitro .
- Results : All compounds showed moderate to excellent antiproliferative activity with IC50 values between 0 μM and 100 μM against cancer cells . The proliferations of Hela, A549, HepG2, and MCF-7 cell lines were inhibited in a dose-dependent manner .
Anticancer Activity of Benzoxazepines
- Scientific Field : Medicinal Chemistry
- Application Summary : Various benzoxazepine derivatives have been synthesized and characterized for their anticancer properties in breast cancer cells .
- Methods of Application : The compounds were synthesized and characterized using IR, NMR, GC–MS, and microanalysis . The single-crystal X-ray structures of the compounds have been discussed . The compounds have been evaluated for their anticancer properties in breast cancer cells .
- Results : The compounds displayed potent cytotoxicity in both benign (MCF-7) and metastatic (MDA-MB-231) breast cancer cells . These compounds were more selective for the MCF-7 cells .
Design and Synthesis of Novel Anti-Cancer Agents
- Scientific Field : Medicinal Chemistry
- Application Summary : A series of novel 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives were designed by introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs .
- Methods of Application : The antiproliferative activity of all the target compounds were evaluated against Hela, A549, HepG2, and MCF-7 cell lines using the MTT assay in vitro .
- Results : All compounds showed moderate to excellent antiproliferative activity with IC50 values between 0 μM and 100 μM against cancer cells .
Synthesis and Characterization of Benzoxazepines
- Scientific Field : Medicinal Chemistry
- Application Summary : Various benzoxazepine derivatives have been synthesized and characterized using IR, NMR, GC–MS, and microanalysis .
- Methods of Application : The compounds have been evaluated for their anticancer properties in breast cancer cells .
- Results : The compounds displayed potent cytotoxicity in both benign (MCF-7) and metastatic (MDA-MB-231) breast cancer cells .
Synthesis and Characterization of Benzoxazepines
- Scientific Field : Medicinal Chemistry
- Application Summary : Various benzoxazepine derivatives have been synthesized and characterized using IR, NMR, GC–MS, and microanalysis . The single-crystal X-ray structures of 2,2-dimethyl-4-[(E)-2-(4-methylphenyl)ethenyl]-2,3-dihydro-1,5-benzoxazepine (RS01), 4-[(E)-2-(2-chlorophenyl)ethenyl]-2,2-dimethyl-2,3-dihydro-1,5-benzoxazepine (RS05), 2,2,4-trimethyl-2,3-dihydrobenzothiazepine (RS11), and 2,2,4-trimethyl-2,3-dihydrobenzoxazepine (RS12) have been discussed .
- Methods of Application : The compounds have been evaluated for their anticancer properties in breast cancer cells .
- Results : 4-[(E)-2-(2-Chlorophenyl)ethenyl]-2,2-dimethyl-2,3-dihydro-1,5-benzoxazepine (RS03) and RS12 displayed potent cytotoxicity in both benign (MCF-7) and metastatic (MDA-MB-231) breast cancer cells. These compounds were more selective for the MCF-7 cells with RS03 being the most potent compound (IC 50 = 15 µM) of the series .
Proteomics Research
- Scientific Field : Proteomics
- Application Summary : Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylate hydrochloride, a similar compound to 5-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride, is used in proteomics research .
- Methods of Application : The compound is typically used in laboratory settings, and specific methods of application would depend on the nature of the research .
- Results : The results or outcomes would vary depending on the specific research context .
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c1-8-9-4-2-3-5-10(9)12-7-6-11-8;/h2-5,8,11H,6-7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWLCOFYQTYVWAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC=CC=C2OCCN1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride | |
CAS RN |
1193389-06-8 | |
Record name | 5-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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